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Compound Name:
N-(Diphenylmethylene)glycine tert-

butyl ester

Cat. No.: B015293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of non-proteinogenic α-amino acids is a cornerstone of modern

medicinal chemistry and drug development. The strategic alkylation of chiral glycine enolate

equivalents remains a paramount approach for constructing these valuable building blocks.

Among the diverse array of available reagents, N-(Diphenylmethylene)glycine tert-butyl
ester has emerged as a widely utilized and versatile option. This guide provides an objective

comparison of N-(Diphenylmethylene)glycine tert-butyl ester with other prominent glycine

enolate equivalents, supported by experimental data to aid researchers in selecting the most

suitable method for their synthetic endeavors.

Introduction to Glycine Enolate Equivalents
Glycine enolate equivalents are chiral synthons that enable the stereocontrolled introduction of

side chains at the α-carbon of glycine, leading to the formation of enantiomerically enriched α-

amino acids. The ideal equivalent should offer high stereoselectivity, good chemical yields,

broad substrate scope, and straightforward removal of the chiral auxiliary or protecting groups.

This comparison focuses on four major classes of glycine enolate equivalents:

N-(Diphenylmethylene)glycine tert-butyl ester (O'Donnell's Schiff Base): An achiral

glycine imine that relies on a chiral phase-transfer catalyst for asymmetric induction.
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Schöllkopf's Bis-Lactim Ether: A cyclic chiral glycine equivalent derived from a dipeptide of

glycine and a chiral auxiliary (e.g., valine).

Williams' Chiral Oxazinone: A conformationally rigid heterocyclic system where the

stereochemistry is directed by a chiral auxiliary.

Seebach's Chiral Imidazolidinone: A heterocyclic glycine equivalent that utilizes a chiral

auxiliary to control the stereochemical outcome of alkylation.

Comparative Performance Data
The following tables summarize the performance of these glycine enolate equivalents in

representative alkylation reactions. It is important to note that direct comparisons can be

challenging due to variations in reaction conditions, substrates, and catalysts reported in the

literature.

Table 1: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester (O'Donnell's

Method)
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Table 2: Diastereoselective Alkylation of Schöllkopf's Bis-Lactim Ether

Electroph
ile (R-X)

Base Solvent Temp (°C) Yield (%) de (%)
Referenc
e

Benzyl

bromide
n-BuLi THF -78 90 >95 [3]

Methyl

iodide
n-BuLi THF -78 85 >95 [3]

Allyl

bromide
n-BuLi THF -78 88 >95

Schöllkopf,

U. et al.

Angew.

Chem. Int.

Ed.1981,

20, 798-

799.

Isopropyl

iodide
n-BuLi THF -78 75 >95

Schöllkopf,

U. et al.

Angew.

Chem. Int.

Ed.1981,

20, 798-

799.

Table 3: Diastereoselective Alkylation of Williams' Chiral Oxazinone
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Electroph
ile (R-X)

Base Solvent Temp (°C) Yield (%) de (%)
Referenc
e

Benzyl

bromide
LHMDS THF -78 89 >98

Williams,

R. M. et al.

J. Am.

Chem.

Soc.1991,

113, 9276-

9286.

Methyl

iodide
LHMDS THF -78 92 >98

Williams,

R. M. et al.

J. Am.

Chem.

Soc.1991,

113, 9276-

9286.

Allyl

bromide
LHMDS THF -78 85 >98

Williams,

R. M. et al.

J. Am.

Chem.

Soc.1991,

113, 9276-

9286.

n-Butyl

iodide
LHMDS THF -78 81 >98

Williams,

R. M. et al.

J. Am.

Chem.

Soc.1991,

113, 9276-

9286.

Table 4: Diastereoselective Alkylation of Seebach's Chiral Imidazolidinone
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Electroph
ile (R-X)

Base Solvent Temp (°C) Yield (%) de (%)
Referenc
e

Benzyl

bromide
LDA THF -78 91 >98 [4]

Methyl

iodide
LDA THF -78 88 >98 [4]

Allyl

bromide
LDA THF -78 85 >98

Seebach,

D. et al.

Helv. Chim.

Acta1990,

73, 423-

447.

Propargyl

bromide
LDA THF -78 82 >98

Seebach,

D. et al.

Helv. Chim.

Acta1990,

73, 423-

447.

Experimental Protocols
General Workflow for Asymmetric Alkylation of Glycine Enolates
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Caption: General workflow for α-amino acid synthesis.

Protocol 1: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester
(O'Donnell's Method)[5]
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Preparation of the Schiff Base: To a solution of glycine tert-butyl ester hydrochloride (1.0 eq)

and benzophenone imine (1.05 eq) in dichloromethane, add triethylamine (1.1 eq) dropwise

at 0 °C. Stir the mixture at room temperature for 12-24 hours. After completion, wash the

reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to afford the crude N-(diphenylmethylene)glycine tert-butyl ester,
which can be purified by chromatography.

Phase-Transfer Catalyzed Alkylation: To a vigorously stirred biphasic solution of N-
(diphenylmethylene)glycine tert-butyl ester (1.0 eq) in toluene and 50% aqueous

potassium hydroxide, add the chiral phase-transfer catalyst (1-10 mol%). Cool the mixture to

the desired temperature (e.g., -40 °C to room temperature) and add the electrophile (1.1-1.5

eq) dropwise. Stir the reaction until completion (monitored by TLC or LC-MS).

Work-up and Deprotection: After the reaction is complete, dilute with water and extract with

an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry

over anhydrous sodium sulfate, and concentrate. The resulting crude product is then

hydrolyzed with aqueous acid (e.g., 1N HCl) to remove the imine and tert-butyl ester

protecting groups, affording the desired α-amino acid.

Protocol 2: Diastereoselective Alkylation of Schöllkopf's Bis-Lactim Ether[3]

Synthesis of the Bis-Lactim Ether: A mixture of the diketopiperazine derived from L-valine

and glycine is treated with trimethyloxonium tetrafluoroborate in dichloromethane to yield the

bis-lactim ether.

Alkylation: To a solution of the bis-lactim ether (1.0 eq) in anhydrous THF at -78 °C under an

inert atmosphere, add n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, add the

electrophile (1.1 eq). Stir the reaction at -78 °C for several hours until completion.

Work-up and Hydrolysis: Quench the reaction with saturated aqueous ammonium chloride

and extract with an organic solvent. After drying and concentration, the crude product is

hydrolyzed with dilute aqueous acid (e.g., 0.1-0.25 N HCl) to yield the methyl ester of the

desired α-amino acid and the chiral auxiliary.

Signaling Pathways and Logical Relationships
Stereochemical Control in Asymmetric Glycine Enolate Alkylation
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The stereochemical outcome of these reactions is governed by different principles, as

illustrated below.
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Caption: Mechanisms of stereocontrol.

Comparison of Methodologies
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Feature

N-
(Diphenylmeth
ylene)glycine
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Bis-Lactim
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Williams'
Chiral
Oxazinone

Seebach's
Chiral
Imidazolidinon
e

Source of

Chirality
Chiral Catalyst Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary

Stereoselectivity
Good to

Excellent (ee)
Excellent (de) Excellent (de) Excellent (de)

Generality

Broad scope of

electrophiles and

catalysts.

Generally good

for a range of

electrophiles.

Broad

applicability.

Effective for

various

electrophiles.

Auxiliary/Catalyst

Removal

Catalyst is not

part of the

product.

Deprotection is

straightforward.

Requires acidic

hydrolysis which

also cleaves the

product to the

methyl ester.

Requires specific

deprotection

steps.

Involves multi-

step

deprotection.

Advantages

Catalytic use of

chirality,

operational

simplicity for

PTC.

High and

predictable

diastereoselectivi

ty.

High levels of

stereocontrol due

to rigid

conformation.

Excellent

stereocontrol.

Disadvantages

Requires

screening of

catalysts and

conditions for

optimal ee.

Stoichiometric

use of chiral

auxiliary, multi-

step synthesis of

the auxiliary.

Synthesis of the

chiral auxiliary

can be lengthy.

Multi-step

synthesis and

removal of the

auxiliary.

Conclusion
N-(Diphenylmethylene)glycine tert-butyl ester stands out as a highly effective and practical

glycine enolate equivalent, particularly when employed in phase-transfer catalyzed asymmetric

alkylations. Its primary advantage lies in the catalytic use of a chiral source, which can be
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economically and environmentally beneficial. However, achieving high enantioselectivity often

requires careful optimization of the catalyst, solvent, and reaction conditions.

In contrast, chiral auxiliary-based methods, such as those developed by Schöllkopf, Williams,

and Seebach, typically offer excellent and highly predictable diastereoselectivity due to the

covalent attachment of the chiral directing group. The choice between these methods will

ultimately depend on the specific synthetic target, the desired level of stereochemical purity, the

scalability of the reaction, and the accessibility of the required chiral catalysts or auxiliaries.

This guide provides the foundational data and protocols to assist researchers in making an

informed decision for their specific synthetic challenges in the pursuit of novel α-amino acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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